5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-
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Overview
Description
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the class of chromeno[2,3-b]pyridines. These compounds are known for their versatile biological profiles and various applications in medicinal chemistry. The structure of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE includes a fused chromene and pyridine ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be achieved through a one-pot process. This method involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. The reaction is carried out under reflux conditions, leading to the formation of the desired compound in good yield .
Industrial Production Methods
In an industrial setting, the production of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be scaled up using similar one-pot synthesis methodologies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromeno[2,3-b]pyridines.
Substitution: Various substituted chromeno[2,3-b]pyridines with different functional groups.
Scientific Research Applications
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antibacterial, anticancer, and antiasthmatic properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized as a corrosion inhibitor for mild steel and other industrial applications
Mechanism of Action
The mechanism of action of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways, resulting in anticancer effects .
Comparison with Similar Compounds
6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Similar structure but different functional groups.
Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: Contains a carboxylate group instead of an amino group.
Pyrazolo[3,4-d]pyrimidine derivatives: Different heterocyclic system but similar biological activities .
The uniqueness of 6-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE lies in its specific structure and the presence of an amino group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
889879-51-0 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-amino-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-5-6-8-12(16)11-9(14)3-2-4-10(11)17-13(8)15-7/h2-6H,14H2,1H3 |
InChI Key |
QSQOUBGASVDTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)N |
Origin of Product |
United States |
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